3-Methoxycyclobutanecarboxylic acid

Description

Significance of Cyclobutane (B1203170) Derivatives in Organic and Medicinal Chemistry

Cyclobutane derivatives are a unique class of carbocyclic compounds that have garnered increasing attention in the fields of organic and medicinal chemistry. nih.govbohrium.com The cyclobutane ring, a four-membered saturated carbocycle, possesses a significant degree of ring strain, which imparts distinct chemical and physical properties compared to its acyclic or larger ring counterparts. nih.govbohrium.com This inherent strain influences the molecule's three-dimensional structure, leading to a puckered conformation that can be exploited in the design of novel molecular scaffolds. nih.govru.nl

In medicinal chemistry, the incorporation of a cyclobutane moiety into a drug candidate can offer several advantages. nih.govlifechemicals.com It can introduce conformational rigidity, which may lead to a more favorable binding entropy when the molecule interacts with its biological target. nih.gov This restriction of molecular flexibility can lock the compound into its most active conformation, potentially enhancing its potency. ru.nl Furthermore, the cyclobutane unit can serve as a non-planar bioisostere for other chemical groups, such as alkenes or larger cyclic systems, thereby improving properties like metabolic stability and solubility. nih.govru.nl The unique three-dimensional nature of the cyclobutane ring also allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for optimizing interactions with biological receptors. nih.gov Although relatively rare in nature, some natural products containing a cyclobutane skeleton have demonstrated antimicrobial and other biological activities. ru.nlopenmedicinalchemistryjournal.com

Overview of the Research Landscape for 3-Methoxycyclobutanecarboxylic Acid

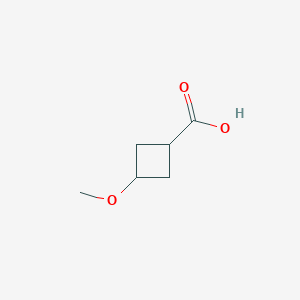

This compound is a specific cyclobutane derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure features a cyclobutane ring substituted with both a carboxylic acid and a methoxy (B1213986) group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Research involving this compound often focuses on its utility in the preparation of novel compounds with potential therapeutic applications. For instance, it has been identified as a useful precursor in the synthesis of piperidine (B6355638) and piperidone derivatives that act as modulators of the formyl peptide receptor 2 (FPR2), a target relevant to inflammatory diseases. cookechem.com The compound's physical and chemical properties, such as its predicted boiling point, density, and pKa, are important considerations for its application in various synthetic transformations. cookechem.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 230.2±33.0 °C |

| Density | 1.16±0.1 g/cm³ |

| pKa | 4.47±0.40 |

Data sourced from CookeChem cookechem.com

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its application as a synthetic intermediate in the development of new chemical entities with potential pharmacological activity. Researchers aim to leverage the unique structural features of this compound to design and synthesize novel molecules with improved drug-like properties.

A significant area of investigation involves its use in the creation of compounds that can modulate the activity of specific biological targets. For example, its role in the synthesis of diamine derivatives as inhibitors of activated blood coagulation factor X (FXa) has been explored. google.comgoogle.com These inhibitors have potential applications as anticoagulants for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. google.comgoogle.com

The synthesis of this compound itself, as well as related compounds like 3-oxocyclobutanecarboxylic acid, is also a subject of research. patsnap.comgoogle.comgoogle.com The development of efficient and cost-effective synthetic routes to these building blocks is crucial for their wider application in drug discovery and development programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRADZEMZRCCINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629079, DTXSID901269743 | |

| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-03-1, 1408076-05-0 | |

| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxycyclobutanecarboxylic Acid

Established Synthetic Pathways to 3-Methoxycyclobutanecarboxylic Acid

The construction of the this compound scaffold relies on established organic reactions, often requiring multiple steps to build the cyclobutane (B1203170) ring and install the desired functional groups.

Multi-Step Synthesis from Common Precursors

A prevalent strategy for synthesizing cyclobutane rings involves the malonic ester synthesis. uobabylon.edu.iqlibretexts.orgwikipedia.org This classical method allows for the formation of substituted carboxylic acids from diethyl malonate and alkyl halides. libretexts.orgucalgary.ca For the synthesis of a cyclobutane carboxylic acid derivative, a variation using a dihaloalkane is employed. uobabylon.edu.iqwikipedia.org

The general approach begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate then reacts with a 1,3-dihaloalkane, such as 1,3-dibromopropane, in a sequence of two nucleophilic substitution reactions to form a cyclic diester. Subsequent hydrolysis of the ester groups followed by thermal decarboxylation yields the cyclobutanecarboxylic acid core. To obtain the target molecule, a precursor such as 3-oxocyclobutanecarboxylic acid can be used, which allows for the introduction of the methoxy (B1213986) group at a later stage, for instance, via reduction of the ketone to an alcohol followed by etherification. calstate.edu

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Cyclization | Diethyl malonate, Sodium ethoxide, 1,3-Dibromopropane | Diethyl cyclobutane-1,1-dicarboxylate |

| 2 | Hydrolysis | Aqueous acid or base, heat | Cyclobutane-1,1-dicarboxylic acid |

| 3 | Decarboxylation | Heat | Cyclobutanecarboxylic acid |

| 4 | Functionalization | Further steps to introduce the 3-methoxy group | This compound |

Strategies Involving Acetone (B3395972) and Bromine Intermediates

Synthetic routes to cyclobutane derivatives often utilize precursors containing bromine. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid, a key intermediate for this compound, can be achieved from starting materials like 2,2-dimethoxy-1,3-dibromopropane. While not directly involving acetone as a reactant, related strategies for building four-membered rings can rely on cycloaddition reactions where ketenes, derived from acyl chlorides, react with alkenes. The necessary precursors for these reactions can be synthesized using bromo-derivatives.

Oxidative Ring Contraction Approaches

Oxidative ring contraction presents a powerful, albeit less common, method for the synthesis of strained ring systems like cyclobutanes from more readily available five-membered rings. mdpi.com This transformation can be mediated by various oxidizing agents, including hypervalent iodine compounds. mdpi.com The general principle involves the oxidative rearrangement of a larger ring, such as a cyclopentanone (B42830) or cyclopentene (B43876) derivative, to a smaller, functionalized carbocycle. mdpi.comrsc.org

For example, the treatment of a specifically substituted cyclopentanone with an oxidant can induce a rearrangement of the carbon skeleton, extruding a carbon atom and forming a cyclobutane ring. While specific examples leading directly to this compound are not extensively documented, this methodology offers a potential synthetic route from cyclopentyl precursors. The reaction conditions must be carefully controlled to favor the desired ring contraction over other possible oxidation products. mdpi.comnih.gov

Stereoselective Synthesis of this compound Isomers

The presence of two substituents on the cyclobutane ring of this compound gives rise to stereoisomers (cis and trans). The development of stereoselective synthetic methods is critical for isolating pure isomers, which often exhibit different biological activities.

Diastereoselective and Enantioselective Approaches

Achieving stereoselectivity in the synthesis of this compound and its derivatives is a key focus of modern synthetic chemistry. chemistryviews.orgnih.gov Diastereoselective approaches aim to control the relative configuration of the substituents, leading to a preference for either the cis or trans isomer.

One practical strategy starts with a symmetric precursor like 3-oxocyclobutane-1-carboxylic acid. A diastereoselective Grignard reaction can introduce a methyl group, leading to a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid diastereomers, which can then be separated. calstate.edu Subsequent conversion of the hydroxyl group to a methoxy group would yield the respective stereoisomers of the target compound.

Enantioselective synthesis, which controls the absolute stereochemistry to produce a single enantiomer, can be achieved through methods like asymmetric [2+2] cycloadditions or by using chiral catalysts and auxiliaries. chemistryviews.orgorganic-chemistry.orgrsc.org For example, chiral Brønsted acids have been used to catalyze reactions that create multiple contiguous stereocenters with high selectivity. rsc.org

| Approach | Starting Material | Key Transformation | Outcome |

| Diastereoselective | 3-Oxocyclobutane-1-carboxylic acid | Grignard reaction | Separation of cis/trans diastereomers calstate.edu |

| Enantioselective | Alkenes | Asymmetric [2+2] photocycloaddition | Enantioenriched cyclobutanes chemistryviews.org |

| Catalytic | Anilines and 2-alkylenecyclobutanones | Brønsted acid-catalyzed tandem reaction | Highly functionalized, stereochemically defined cyclobuta-fused rings rsc.org |

Control of cis and trans Stereoisomer Formation

The ability to selectively synthesize either the cis or trans isomer of this compound is crucial for structure-activity relationship studies. Both cis and trans isomers are known and have been made available, indicating that their formation can be effectively controlled. ambeed.comsigmaaldrich.com

The stereochemical outcome of cyclobutane synthesis is often influenced by the reaction mechanism and conditions. For instance, in the synthesis of related cyclobutane systems, the choice of reagents and reaction sequence can dictate the final stereochemistry. It has been demonstrated that by starting with a mixture of diastereomers, one isomer can be selectively isolated, effectively controlling the stereochemical purity of the final product. calstate.edu Furthermore, methods for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids have been developed, showcasing that strategic synthetic design can lead to the desired isomer. nih.gov The stereochemistry of related compounds like 3-methoxycyclobutanamine, which exists in both cis and trans forms, also points to the feasibility of controlled synthesis for this class of compounds.

Chiral Auxiliary and Asymmetric Catalysis in this compound Synthesis

The generation of specific stereoisomers of this compound is crucial for its application in medicinal chemistry. Chiral auxiliaries and asymmetric catalysis are powerful strategies to achieve high levels of enantioselectivity in the synthesis of cyclobutane derivatives. uwindsor.cayork.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. bccollegeasansol.ac.in This auxiliary guides the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukbccollegeasansol.ac.in A key advantage of this approach is that it typically results in high levels of diastereocontrol, and the resulting diastereomers can be separated using standard laboratory techniques like chromatography or crystallization. york.ac.uk For the synthesis of chiral carboxylic acids, such as derivatives of this compound, the use of chiral auxiliaries, like Evans's N-acyloxazolidinones, has proven effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. bccollegeasansol.ac.inresearchgate.net

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.cabccollegeasansol.ac.in This method is highly sought after for its efficiency. uwindsor.ca The catalyst, which can be a metal complex with a chiral ligand, a chiral organocatalyst, or a biocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. bccollegeasansol.ac.in While highly elegant, a significant challenge in some asymmetric catalytic reactions, such as photochemical [2+2] cycloadditions for cyclobutane synthesis, has been achieving high enantioselectivity due to competing non-catalyzed background reactions.

An innovative approach combines the principles of asymmetric catalysis and chiral auxiliaries. This strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs subsequent diastereoselective reactions. nih.gov This method has the potential to be more efficient than traditional chiral auxiliary-based methods, which require stoichiometric amounts of the auxiliary. nih.gov

| Strategy | Description | Key Features |

| Chiral Auxiliary | A temporarily attached, enantiomerically pure group that directs the stereochemical outcome of a reaction. bccollegeasansol.ac.in | High diastereoselectivity, separable diastereomers, auxiliary can be recycled. york.ac.uk |

| Asymmetric Catalysis | A chiral catalyst is used in substoichiometric amounts to produce an enantiomerically enriched product. uwindsor.cabccollegeasansol.ac.in | High efficiency, atom economy. uwindsor.ca |

| Catalytically Formed Chiral Auxiliary | Asymmetric catalysis is used to create a temporary chiral auxiliary from an achiral starting material. nih.gov | Combines the advantages of both chiral auxiliaries and asymmetric catalysis. nih.gov |

Emerging Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have introduced novel methods applicable to the synthesis of functionalized cyclobutane rings, which are relevant to the production of this compound and its analogs.

Atom Transfer Radical Cyclization (ATRC) has emerged as a robust method for constructing substituted cyclobutanecarboxylic acids. sci.amiaea.org This technique involves the intramolecular cyclization of α-halogen-containing alkenoic acids, catalyzed by transition metal complexes, such as those of copper(I). sci.am ATRC allows for the creation of cyclobutane rings with various functional groups, which are valuable precursors for further chemical modifications. sci.am A palladium-catalyzed variation of atom transfer radical cyclization has also been developed for unactivated alkyl iodides. rsc.org

A novel and efficient one-pot tandem reaction has been developed for the synthesis of β-N-heterocyclic cyclobutane carboximides. chemistryviews.orgunica.it This protocol involves the base-catalyzed amidation of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-ones, followed by an intramolecular aza-Michael addition. unica.itthieme-connect.de This method provides access to trans-β-N-heterocyclic cyclobutane carboximides, which are valuable intermediates. chemistryviews.orgresearchgate.net The resulting carboximide moiety can readily react with various nucleophiles, opening pathways to a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. chemistryviews.orgresearchgate.net This strategy is significant as it provides an alternative to the more common [2+2] cycloaddition strategies for preparing cyclobutane β-amino acids. chemistryviews.org

Optimization of Synthetic Processes for Industrial and Research Scale-Up

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and sustainability.

| Parameter | Optimization Goal |

| Reaction Time | Minimize to increase throughput. |

| Temperature | Control to maximize selectivity and minimize side reactions. |

| Concentration | Adjust to optimize reaction rate and minimize solvent usage. |

| Catalyst Loading | Minimize to reduce cost and environmental impact. |

The choice of solvents and reagents has a significant impact on the environmental footprint and safety of a chemical process. digitellinc.com Solvents can account for a substantial portion of the waste generated in pharmaceutical manufacturing. acs.org Consequently, there is a strong emphasis on the use of greener, more sustainable solvents. digitellinc.com

Derivatives and Analogues of 3 Methoxycyclobutanecarboxylic Acid

Synthesis of Novel 3-Methoxycyclobutanecarboxylic Acid Derivatives

The synthesis of new derivatives from this compound leverages well-established organic transformations, allowing for the introduction of a wide array of functional groups. These reactions can be targeted to the carboxylic acid moiety, the carbocyclic ring, or the methoxy (B1213986) substituent.

Esterification and Amidation Reactions

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and altering binding interactions.

Esterification can be achieved under various conditions, from classic Fischer esterification with an alcohol under acidic catalysis to milder, modern coupling methods.

Amidation , the formation of an amide bond, is one of the most frequently used reactions in drug discovery. cambridgemedchemconsulting.com A multitude of reagents and protocols are available to couple this compound with a diverse range of primary and secondary amines. cambridgemedchemconsulting.com Microwave-assisted protocols using triphenylphosphine (B44618) and molecular iodine have been shown to be efficient for producing esters and amides without the need for a base or catalyst. rsc.org For greener approaches, N,N′-diisopropylcarbodiimide (DIC) has been successfully used to mediate ester and amide bond formation in water, providing high yields in short reaction times. researchgate.net

Below is a table summarizing common methods applicable for the synthesis of esters and amides from a carboxylic acid precursor.

| Reaction Type | Reagent/Catalyst | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classical method, often requires heat. |

| Esterification | Alcohol, DCC/DMAP | Mild conditions, good for sensitive substrates. |

| Amidation | Amine, Coupling Reagent (e.g., HATU, HOBt) | High efficiency, broad substrate scope. cambridgemedchemconsulting.com |

| Amidation | Amine, DIC in Water | Environmentally benign, simple, and mild protocol. researchgate.net |

| Esterification/Amidation | PPh₃ / I₂ (Microwave) | Base/catalyst-free, rapid synthesis. rsc.org |

Functionalization of the Cyclobutane (B1203170) Ring System

The cyclobutane ring offers sites for further functionalization to introduce structural complexity and modulate the molecule's three-dimensional shape. The high fraction of sp³-hybridized carbon atoms in cyclobutane derivatives makes them attractive as bioisosteres for flat aromatic rings. researchgate.net

Methods for functionalizing the cyclobutane core can include:

α-Functionalization: Reactions at the carbon adjacent to the carboxyl group can be achieved, often involving the use of organometallic reagents or metal-catalyzed transformations. google.com

Ring Expansion/Contraction: Under specific conditions, the four-membered ring can be manipulated. For instance, tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion can convert cyclobutanones into γ-lactams. google.com

Introduction of Substituents: The synthesis of 1,3-bifunctional cyclobutane derivatives allows for the introduction of groups like α-CHF₂ or α-CF₃, which are valuable in medicinal chemistry. wikipedia.org

The development of stereocontrolled synthesis methods is crucial for accessing specific isomers, as the spatial arrangement of substituents on the cyclobutane ring significantly impacts biological activity. google.com

Modification at the Methoxy Group

The methoxy group provides another handle for synthetic modification. While metabolically stable in some contexts, it can also be a site of oxidative metabolism. tandfonline.com Its modification can therefore be a key strategy in drug design.

The primary transformation is the demethylation of the ether to reveal a hydroxyl group. This is a crucial deprotection step in organic synthesis. tandfonline.com The resulting 3-hydroxycyclobutanecarboxylic acid is a valuable intermediate for further derivatization. google.comcuvillier.desigmaaldrich.com

Several reagents can accomplish this cleavage:

Boron Tribromide (BBr₃): A powerful and common reagent for cleaving aryl methyl ethers, often used at low temperatures. wikipedia.org

Strong Acids: Heating with hydrobromic acid (HBr) or hydroiodic acid (HI) is a classical but harsh method for ether cleavage. wikipedia.org

Lewis Acids: Combinations like a Lewis acid (e.g., AlCl₃) with a nucleophilic agent (e.g., a thiol) can be effective. google.com

Magnesium Iodide (MgI₂): Can efficiently promote the demethylation of aryl methyl ethers in an ionic liquid medium under mild conditions. koreascience.kr

Once the hydroxyl group is unmasked, it can be subjected to a variety of reactions, including:

Re-alkylation: Introduction of different alkyl or functionalized chains.

Esterification: Formation of an ester linkage.

Etherification: Synthesis of new ether derivatives.

This two-step process of demethylation followed by functionalization allows for the creation of a diverse library of analogues with modified properties at the 3-position of the cyclobutane ring.

Halogenated Derivatives of Cyclobutanecarboxylic Acids

Halogenated cyclobutane derivatives are important as synthetic intermediates. Current time information in Bangalore, IN. The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

Direct halogenation of the cyclobutane ring can be challenging. Free-radical chlorination of cyclobutanecarboxylic acid, for example, can lead to a mixture of isomeric monochlorinated products. Current time information in Bangalore, IN.

A common alternative strategy is decarboxylative halogenation , such as the Hunsdiecker–Borodin reaction. tandfonline.com This method converts a carboxylic acid into an organic halide with one fewer carbon atom by treating the silver salt of the acid with bromine. tandfonline.com

| Starting Material | Reaction | Product Type | Reference |

| Cyclobutanecarboxylic acid | Free-radical chlorination | Monochlorocyclobutanecarboxylic acids | Current time information in Bangalore, IN. |

| Silver cyclobutanecarboxylate | Hunsdiecker–Borodin reaction (Br₂) | Cyclobutyl bromide | tandfonline.com |

| 1,1-Cyclobutanedicarboxylic acid | Decarboxylation and halogenation | 3-Chlorocyclobutanecarboxylic acid |

Structural Diversity and Design Principles for Analogues

The design of analogues of this compound is guided by principles aimed at optimizing molecular properties for specific applications, often in the context of drug discovery. This involves creating structural diversity through strategic modifications.

Isosteric Replacements and Bioisosterism

Bioisosterism is a key strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.comchembk.com This approach can be used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. chembk.com

For analogues of this compound, bioisosteric replacements can be considered for each of its core components:

Carboxylic Acid Group: The carboxylic acid is a common pharmacophore but can suffer from poor membrane permeability and rapid metabolism. Numerous bioisosteres exist to replace it while retaining the key acidic or hydrogen-bonding features.

| Carboxylic Acid Bioisostere | Key Properties |

| Tetrazole | pKa similar to carboxylic acids, metabolically stable. |

| Hydroxamic Acid | Metal-chelating properties. |

| Sulfonic Acid | Strongly acidic, nonplanar geometry. |

| Acylsulfonamide | Tunable acidity. |

| 3-Hydroxyisoxazole | Planar, pKa ~4-5. |

Methoxy Group: The methoxy group can be a metabolic liability. nih.gov Its replacement with more stable groups that mimic its steric and electronic properties is a common strategy. tandfonline.comnih.gov Examples include fluorine, a trifluoromethyl group, or a difluoroethyl group (CH₃CF₂-), which can mimic the steric and electronic features of a methoxy group. researchgate.netnih.gov

Cyclobutane Ring: The cyclobutane scaffold itself can be considered a bioisostere for other structures. Its strained, non-planar nature provides conformational restriction, which can be advantageous for binding to a biological target. nih.govnih.gov It has been used as a replacement for alkenes to prevent cis/trans isomerization and as a non-classical bioisostere for phenyl rings to increase the sp³ character and improve properties like solubility. nih.govacs.org Alternative saturated rings (e.g., cyclopentane (B165970), cyclohexane) or more exotic scaffolds like bicyclo[1.1.1]pentane (BCP) could also be explored as replacements. researchgate.net

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a topologically different but functionally equivalent scaffold. This approach aims to identify novel chemical entities with improved properties such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. The cyclobutane ring, including that in this compound, is an attractive but underutilized scaffold for such strategies. nih.gov

The unique, puckered three-dimensional structure of the cyclobutane ring offers distinct advantages as a bioisosteric replacement for other cyclic systems, such as phenyl, cyclopentyl, or cyclohexyl rings. nih.govnih.gov The constrained nature of the cyclobutane moiety can impart a favorable conformational rigidity to a molecule, which can lead to improved binding affinity with biological targets by reducing the entropic penalty upon binding. nih.gov For instance, a flexible ethyl or propyl linker in a drug candidate can be replaced by a 1,3-disubstituted cyclobutane to restrict the number of accessible conformations. nih.gov

The substitution pattern on the cyclobutane ring is crucial for its application in scaffold hopping. In this compound, the methoxy and carboxylic acid groups provide two distinct vectors for functionalization. These groups can be modified to mimic the interactions of the original scaffold with its target, while the cyclobutane core provides a novel three-dimensional arrangement. For example, the carboxylic acid can serve as a key hydrogen bond donor or acceptor, or be converted to other functional groups like amides or esters. The methoxy group can influence solubility and metabolic stability, and its position can be varied to fine-tune the orientation of other substituents.

While the direct application of this compound in a reported scaffold hopping success is not prevalent in the literature, the principles of bioisosterism strongly support its potential. The replacement of an aromatic ring with a cyclobutane ring can lead to compounds with reduced planarity and potentially improved solubility and metabolic stability. nih.gov Research into GPR-40 agonists has demonstrated the successful bioisosteric replacement of an ethylene (B1197577) moiety with a cyclobutane ring derived from 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid, showcasing the viability of this approach. nuph.edu.ua

The following table provides examples of how the cyclobutane scaffold can act as a bioisostere for other common ring systems in drug design.

| Original Scaffold | Potential Cyclobutane Bioisostere | Key Advantages of Cyclobutane |

| Phenyl Ring | 1,3-Disubstituted Cyclobutane | Reduced planarity, improved solubility, novel intellectual property |

| Cyclopentane/Cyclohexane | Substituted Cyclobutane | Different conformational profile, potential for improved metabolic stability |

| Flexible Alkyl Chain | 1,2- or 1,3-Disubstituted Cyclobutane | Conformational restriction, reduced entropic penalty on binding |

Synthetic Utility of this compound Derivatives as Building Blocks

The synthetic versatility of this compound and its derivatives makes them valuable building blocks in organic synthesis. The presence of multiple functional groups on a strained four-membered ring allows for a variety of chemical transformations, leading to the construction of more complex and functionally diverse molecules.

Applications in the Construction of Complex Organic Molecules

Substituted cyclobutanes are important intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals. researchgate.net The inherent ring strain of the cyclobutane core can be harnessed to drive ring-opening, ring-expansion, or ring-contraction reactions, providing access to a variety of acyclic and cyclic structures. researchgate.net

This compound itself can be prepared from commercially available starting materials such as 3-oxocyclobutanecarboxylic acid. calstate.edu Once formed, the carboxylic acid and methoxy groups can be manipulated through a variety of standard organic transformations. The carboxylic acid can be converted to esters, amides, alcohols, or other functionalities, providing a handle for further elaboration. rsc.org For example, the ester derivative of 3-substituted cyclobutanecarboxylic acid can undergo addition, hydrolysis, and reduction reactions to yield tertiary alcohols, the parent carboxylic acid, and primary alcohols, respectively. rsc.org

The development of synthetic routes to functionalized cyclobutanes is an active area of research. For instance, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed as a key scaffold for a potent ROR-γt inverse agonist. acs.org This highlights the importance of stereocontrolled synthesis in accessing specific isomers of substituted cyclobutanes for biological applications.

The functionalization of the cyclobutane ring itself is also a key strategy. Copper-catalyzed radical cascade reactions of simple cyclobutanes can lead to highly functionalized cyclobutene (B1205218) derivatives. rsc.org While not directly starting from this compound, these methods demonstrate the potential for introducing further complexity onto the cyclobutane scaffold.

The following table summarizes some of the key synthetic transformations that can be applied to 3-substituted cyclobutanecarboxylic acid derivatives.

| Starting Material | Reagents and Conditions | Product | Synthetic Utility |

| 3-Substituted Cyclobutanecarboxylic Acid | SOCl₂, Amine | 3-Substituted Cyclobutyl Amide | Introduction of amide functionality for peptidomimetics or as a stable linker |

| 3-Substituted Cyclobutanecarboxylic Acid | BH₃, THF | (3-Substituted Cyclobutyl)methanol | Reduction to primary alcohol for further functionalization (e.g., etherification, oxidation) |

| 3-Substituted Cyclobutanone | Grignard Reagent (e.g., MeMgBr) | 3-Hydroxy-3-methylcyclobutanone | Introduction of a tertiary alcohol and a new substituent |

| 3-Substituted Cyclobutanecarboxylic Acid Ester | Keck Macrolactonization | 1-Benzoxepin derivative | Formation of bridged ring systems |

Role in Peptidomimetic and Helical Foldamer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability. Foldamers are oligomers that adopt well-defined, folded conformations in solution. The incorporation of constrained cyclic amino acids is a common strategy in the design of both peptidomimetics and foldamers.

Cyclobutane-containing amino acids are particularly valuable in this context due to their ability to impart conformational constraints on the peptide backbone. By restricting the available conformational space, these residues can help to pre-organize the molecule into a specific secondary structure, such as a turn or a helix, which is often required for biological activity.

While there is no direct literature on the incorporation of 3-methoxycyclobutane amino acids into peptidomimetics or foldamers, the principles of their design suggest a significant potential role. A synthetic route to a 3-methoxycyclobutane amino acid would likely involve the conversion of the carboxylic acid group of this compound to an amine, or vice versa, with appropriate protecting group strategies. The resulting amino acid could then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

The presence of the methoxy group at the 3-position could have a significant impact on the conformational preferences of the resulting peptide or foldamer. The steric bulk and electronic properties of the methoxy group would influence the local geometry of the cyclobutane ring and its orientation within the larger structure. This could be exploited to fine-tune the folding of the oligomer and to control the presentation of other functional groups for molecular recognition.

Research on other substituted cyclobutane amino acids provides a strong precedent for their utility. The stereocontrolled synthesis of cyclobutane amino acid analogues has been a focus of research, with methods developed to access specific stereoisomers. These constrained amino acids have been shown to influence the secondary structure of peptides, highlighting their potential in designing novel folded architectures.

Applications of 3 Methoxycyclobutanecarboxylic Acid in Medicinal Chemistry and Drug Discovery

3-Methoxycyclobutanecarboxylic Acid as a Chiral Scaffold for Drug Development

The rigid, yet conformationally distinct, nature of the cyclobutane (B1203170) ring, combined with the presence of multiple stereocenters, makes this compound an attractive chiral scaffold for the design of new therapeutic agents. vu.nlnih.gov The defined spatial arrangement of its substituents allows for precise control over the presentation of pharmacophoric elements, enabling a more tailored interaction with biological targets.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety provides a robust framework for constructing novel pharmacophores. The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged interaction center, while the methoxy (B1213986) group provides a polar contact and a vector for further chemical elaboration. The cyclobutane ring itself serves as a non-planar spacer, which can confer improved metabolic stability and membrane permeability compared to more traditional, flatter aromatic rings.

The design of pharmacophores incorporating this scaffold often involves leveraging its inherent 3D geometry to access previously unexplored regions of a target's binding site. The cis and trans isomers of this compound present their substituents in distinct spatial orientations, offering a straightforward strategy for exploring the stereochemical requirements of a given biological target.

Table 1: Pharmacophoric Features of this compound Isomers

| Isomer | Carboxylic Acid Vector | Methoxy Group Vector | Potential Interactions |

| cis | Axial/Equatorial | Axial/Equatorial (same face) | Bidentate chelation, intramolecular hydrogen bonding |

| trans | Axial/Equatorial | Equatorial/Axial (opposite faces) | Interactions with distinct sub-pockets of a binding site |

Stereochemistry is a critical determinant of a drug's biological activity, influencing everything from target binding affinity to metabolic fate. mdpi.com For a chiral molecule like this compound, the specific arrangement of atoms in space can have a profound impact on its pharmacological profile. It has been demonstrated that for certain classes of compounds, stereochemistry can be the primary driver of potency and pharmacokinetic properties. mdpi.com

The differential biological activity of stereoisomers often arises from the stereospecific nature of protein-ligand interactions. A binding pocket of an enzyme or receptor is itself chiral, and thus will preferentially interact with one stereoisomer over another. This can manifest as one enantiomer being significantly more active, while the other may be inactive or even exhibit off-target effects. Furthermore, stereochemistry can influence a molecule's uptake and distribution, as transport proteins may exhibit stereoselectivity. mdpi.com In the context of this compound, the relative orientation of the carboxylic acid and methoxy groups in the cis and trans isomers, as well as the absolute stereochemistry of the chiral centers, will dictate how the molecule is presented to its biological target, ultimately governing its efficacy.

Integration of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for identifying novel lead compounds. lifechemicals.comnih.govnih.gov This strategy involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. openaccessjournals.com These initial hits, though often of low affinity, serve as excellent starting points for optimization into more potent, drug-like molecules. The desirable characteristics of this compound make it an ideal candidate for inclusion in FBDD campaigns.

The design of a high-quality fragment library is paramount to the success of an FBDD program. A key trend in modern library design is the increasing emphasis on three-dimensionality, as 3D fragments are thought to offer access to a broader range of chemical space and can lead to compounds with improved physicochemical properties. vu.nlmedchemexpress.com

Fragments are typically selected based on a set of guidelines known as the "Rule of Three," which stipulates a molecular weight of ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP of ≤3. nih.gov this compound and its simple amide or ester derivatives fit comfortably within these parameters, making them well-suited for fragment screening.

Table 2: "Rule of Three" Compliance of this compound Derivatives

| Derivative | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | cLogP |

| This compound | 130.14 | 1 | 3 | ~0.5 |

| N-Methyl-3-methoxycyclobutanecarboxamide | 143.17 | 1 | 3 | ~0.2 |

| Methyl 3-methoxycyclobutanecarboxylate | 144.17 | 0 | 3 | ~0.9 |

The inclusion of both cis and trans isomers of this compound derivatives in a fragment library can maximize the shape diversity of the collection without significantly increasing molecular complexity. nih.gov During a screening campaign, sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance are employed to detect the weak binding of these fragments to the target protein. openaccessjournals.com

Once a fragment hit has been identified and its binding mode characterized, the next step is to optimize it into a more potent lead compound. The two primary strategies for this are fragment growing and fragment linking/merging. lifechemicals.com

Fragment Growing: This approach involves adding chemical functionality to the fragment hit to make additional favorable interactions with the target protein. lifechemicals.com The carboxylic acid and methoxy groups of this compound provide convenient handles for synthetic elaboration. For example, the carboxylic acid can be converted to a variety of amides or esters to probe for new interactions, while the methoxy group could potentially be demethylated to reveal a hydroxyl group for further functionalization.

Fragment Linking/Merging: If two or more fragments are found to bind in adjacent pockets of the target, they can be linked together to create a single, higher-affinity molecule. nih.gov Alternatively, if two fragments bind in an overlapping fashion, their key features can be merged into a single, novel scaffold. The rigid cyclobutane core of this compound can serve as an anchor point for such strategies, with the functional groups providing the necessary vectors for linking or merging.

While specific case studies for this compound itself are not widely published, the utility of related cyclobutane and carboxylic acid-containing fragments in FBDD has been demonstrated. For instance, a fragment screening campaign against the enzyme Notum, a negative regulator of Wnt signaling, identified pyrrolidine-3-carboxylic acid as a key hit. frontiersin.org This fragment, which shares the cyclic carboxylic acid motif with this compound, was subsequently grown and optimized to yield potent, low-micromolar inhibitors. This example highlights the potential of small, cyclic carboxylic acid fragments to serve as valuable starting points for drug discovery. The principles applied in this case—identifying a core cyclic scaffold and then elaborating it to improve potency—are directly applicable to a fragment like this compound. The success of FBDD in general is underscored by the number of FDA-approved drugs that have originated from this approach. nih.govresearchgate.net

Modulation of Biological Activity through this compound Derivatives

The rigid cyclobutane core of this compound allows for precise positioning of substituents in three-dimensional space. This structural feature is highly advantageous for optimizing interactions with biological macromolecules, such as enzymes and receptors. By modifying the carboxylic acid and methoxy groups, or by introducing additional functionalities, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired biological effects.

Enzyme inhibitors are crucial in the treatment of numerous diseases, including cancer and metabolic disorders. The design of potent and selective enzyme inhibitors often relies on creating molecules that can fit snugly into the enzyme's active site and interact with key amino acid residues.

While specific studies on this compound derivatives as enzyme inhibitors are not extensively documented in publicly available research, the principles of enzyme inhibition can be illustrated with other molecular structures. For instance, novel N-substituted sulfonyl amides that incorporate a 1,3,4-oxadiazole (B1194373) motif have been identified as highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov These compounds have shown potential in the management of conditions like Alzheimer's disease and glaucoma. nih.gov The development of such inhibitors often involves in-vitro and in-silico studies to determine their potency and binding modes. nih.gov

Receptor agonists and antagonists are fundamental tools in pharmacology and therapeutics, used to modulate cellular signaling pathways. The discovery of antagonists for receptors like the cannabinoid receptor 1 (CB1) has been a significant area of research, particularly for conditions such as obesity. nih.gov Rimonabant, a CB1 receptor antagonist, demonstrated the potential of this approach to decrease food intake and body weight. nih.gov

In a different therapeutic area, derivatives of 3-(2-carboxyindol-3-yl)propionic acid have been developed as antagonists of the strychnine-insensitive glycine (B1666218) receptor, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This highlights how specific chemical scaffolds can be tailored to interact with and modulate the function of critical receptors in the central nervous system.

The search for novel anticancer agents is a major focus of medicinal chemistry. Antitumor drug discovery programs aim to identify compounds that can selectively target cancer cells while minimizing damage to healthy tissues. nih.gov One strategy involves the development of molecularly targeted agents that interfere with specific pathways essential for tumor growth and survival. nih.gov

Research into coumarin-based compounds has yielded promising results. For example, a series of novel 8-methoxycoumarin-3-carboxamides have demonstrated potent anticancer activity against liver cancer cells. nih.gov One particular compound from this series exhibited a strong inhibitory effect on the growth of HepG2 cells, a liver cancer cell line, and was found to induce apoptosis and inhibit tubulin polymerization. nih.gov This work underscores the potential of methoxy- and carboxamide-containing scaffolds in the development of new cancer therapies. nih.gov

Neuromodulators are substances that influence the activity of neurons and are vital for treating a wide array of neurological and psychiatric disorders. The development of new neuromodulators often involves the design of molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system.

While direct research on this compound derivatives as neuromodulators is limited, the broader field has seen significant advances. For example, the development of antagonists for the NMDA receptor complex, as mentioned earlier with 3-(2-carboxyindol-3-yl)propionic acid derivatives, represents a key strategy in neuromodulation. nih.gov

Obesity is a global health challenge, and there is a significant need for effective and safe anti-obesity medications. Research has explored various molecular targets to combat obesity. One such approach involves the inhibition of kinases, which are enzymes that play critical roles in cellular signaling and metabolism.

Pharmacological inhibition of phosphatidylinositol 3-kinase (PI3K) has been shown to reduce adiposity and improve metabolic parameters in obese animal models. nih.gov This suggests that developing inhibitors for kinases involved in metabolic pathways could be a viable strategy for treating obesity. Another area of research has focused on the anti-obesity effects of carboxymethyl-chitin, which has been shown to reduce lipid accumulation in adipocytes through the modulation of AMPK and aquaporin-7 pathways. nih.gov

Bioconjugation and Target Identification Using this compound Derivatives

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This technique is invaluable in drug discovery for applications such as target identification, drug delivery, and diagnostic assays. The carboxylic acid group of this compound provides a convenient handle for bioconjugation. It can be activated and coupled to amine groups on proteins or other biomolecules to form stable amide bonds.

Computational Studies and Spectroscopic Characterization of 3 Methoxycyclobutanecarboxylic Acid

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methoxycyclobutanecarboxylic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.3-4.0 ppm. The protons on the cyclobutane (B1203170) ring will exhibit more complex splitting patterns due to cis/trans isomerism and spin-spin coupling. The proton attached to the same carbon as the methoxy group (CH-O) is expected to resonate between 3.5 and 4.5 ppm. The proton on the carbon bearing the carboxylic acid group (CH-COOH) would likely appear between 2.5 and 3.5 ppm. The remaining methylene (B1212753) protons (-CH₂-) on the cyclobutane ring would show signals in the range of 1.5-2.5 ppm, with their multiplicity depending on the coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edulibretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to have a chemical shift in the range of 170-185 ppm. libretexts.orglibretexts.org The carbon atom of the methoxy group (-OCH₃) will likely appear between 50 and 65 ppm. libretexts.orgdocbrown.info The carbon atom of the cyclobutane ring attached to the methoxy group (C-O) is expected to resonate in the range of 60-80 ppm, while the carbon attached to the carboxylic acid group (C-COOH) would be found between 40-55 ppm. oregonstate.edu The methylene carbons of the cyclobutane ring are anticipated to have chemical shifts in the range of 15-35 ppm. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |

| Methoxy (-OCH₃) | 3.3 - 4.0 (s) | 50 - 65 |

| Cyclobutane CH-O | 3.5 - 4.5 (m) | 60 - 80 |

| Cyclobutane CH-COOH | 2.5 - 3.5 (m) | 40 - 55 |

| Cyclobutane -CH₂- | 1.5 - 2.5 (m) | 15 - 35 |

Note: s = singlet, m = multiplet. The predicted values are based on typical chemical shift ranges for similar functional groups.

2D NMR Techniques (COSY, HMQC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the cyclobutane ring protons, confirming their connectivity. For instance, the CH-O proton would show correlations to the adjacent CH₂ protons, and the CH-COOH proton would also show correlations to its neighboring CH₂ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.eduyoutube.com The HMQC or HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal. The signals of the cyclobutane protons would correlate with their respective carbon signals, aiding in the unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is particularly useful for determining stereochemistry. youtube.comutoronto.ca In this compound, NOESY could distinguish between cis and trans isomers. For the cis isomer, a NOE cross-peak would be expected between the proton on the carbon with the methoxy group and the proton on the carbon with the carboxylic acid group. This cross-peak would be absent in the trans isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule. cardiff.ac.uknih.gov The vibrational spectra of this compound would be characterized by the presence of specific absorption bands. dtic.mil

A broad and strong absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. dtic.mil A very strong and sharp peak corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. dtic.milresearchgate.net The C-O stretching of the ether linkage and the carboxylic acid would result in strong bands in the 1050-1300 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methoxy and cyclobutane groups would appear around 2850-3000 cm⁻¹. The cyclobutane ring itself has characteristic, though often weak, vibrational modes. dtic.mil

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-C backbone of the cyclobutane ring, which are often weak in the IR spectrum. cardiff.ac.uk

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Very Strong |

| C-O stretch (Ether & Acid) | 1050 - 1300 | Strong |

| CH₂ bend (Cyclobutane) | ~1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. shu.ac.uklibretexts.org The chromophores present in this compound are the carbonyl group (C=O) of the carboxylic acid and the methoxy group (-O-CH₃).

The carbonyl group can undergo two types of electronic transitions: a π → π* transition and an n → π* transition. youtube.comlibretexts.org The π → π* transition is of higher energy and is expected to occur at a shorter wavelength, likely below 200 nm. The n → π* transition, involving the non-bonding electrons on the oxygen atom, is a lower energy transition and is expected to result in a weak absorption band in the region of 270-300 nm. upenn.edu The ether functionality can undergo n → σ* transitions, which typically occur at wavelengths below 200 nm and may not be readily observable in a standard UV-Vis spectrum. youtube.com

Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |

| n → π | C=O | 270 - 300 | Low |

| π → π | C=O | < 200 | High |

| n → σ* | -O- | < 200 | Low to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a technique used to determine the molecular weight and structural information of a compound through its fragmentation pattern. savemyexams.com For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . The molecular ion peak (M⁺) would be observed at an m/z of 130.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of the methoxy group (-OCH₃) would result in a fragment ion at m/z 99. Cleavage of the carboxylic acid group (-COOH) would lead to a fragment at m/z 85. libretexts.org Alpha-cleavage next to the carbonyl group could result in the loss of the cyclobutyl methoxy radical, giving a peak at m/z 45, corresponding to the [COOH]⁺ ion. youtube.comyoutube.com Another common fragmentation for carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely in a rigid cyclobutane system. Fragmentation of the cyclobutane ring itself can also occur, leading to smaller fragment ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ |

| 115 | [M - CH₃]⁺ |

| 99 | [M - OCH₃]⁺ |

| 85 | [M - COOH]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [COOH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. To date, there is no publicly available information in the searched databases regarding the single-crystal X-ray diffraction analysis of this compound. nih.govnih.gov

If a suitable crystal were obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would unambiguously determine the stereochemistry (cis or trans) of the substituents on the cyclobutane ring. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This information would be invaluable for understanding the solid-state properties of the compound.

Reaction Mechanisms and Reactivity Profiles of 3 Methoxycyclobutanecarboxylic Acid

General Carboxylic Acid Reactions and Their Mechanisms

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.orgkhanacademy.org This functional group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. khanacademy.org The chemistry of carboxylic acids is dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.orgmasterorganicchemistry.com However, since the -OH group is a poor leaving group, it often requires activation. libretexts.org

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives. masterorganicchemistry.comualberta.ca The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com This is followed by the elimination of the leaving group, regenerating the carbonyl double bond. masterorganicchemistry.comyoutube.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org This order is determined by the ability of the leaving group to depart. For carboxylic acids themselves, direct substitution is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org Therefore, the reaction often requires catalysis or conversion of the hydroxyl group into a better leaving group. libretexts.orgopenochem.org

The mechanism of nucleophilic acyl substitution can vary depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. youtube.comopenochem.org

Under basic conditions or with strong nucleophiles: The reaction typically proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group. youtube.comyoutube.com

Under acidic conditions: The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by weaker nucleophiles. youtube.comopenochem.orgmasterorganicchemistry.com This is followed by nucleophilic attack, proton transfer, and elimination of a leaving group (like water). masterorganicchemistry.comlibretexts.org

With neutral nucleophiles: For more reactive carboxylic acid derivatives like acid chlorides, the reaction can proceed without a catalyst. youtube.com However, for less reactive derivatives, an acid or base catalyst is often necessary. youtube.comopenochem.org

Fischer-Speier esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.orgcerritos.edu This reaction is an equilibrium process, and to favor the formation of the ester, either an excess of the alcohol is used or the water produced is removed from the reaction mixture. libretexts.orgwikipedia.org

The mechanism of Fischer esterification involves several steps: masterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of water: A molecule of water is eliminated as the leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comwikipedia.org The reaction is typically performed by refluxing the carboxylic acid and alcohol. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Methoxycyclobutanecarboxylic acid | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Alkyl 3-methoxycyclobutanecarboxylate |

Amides can be synthesized from carboxylic acids by reacting them with ammonia (B1221849) or a primary or secondary amine. lumenlearning.comlibretexts.org However, the direct reaction between a carboxylic acid and an amine is often slow at room temperature because the amine deprotonates the carboxylic acid to form a stable carboxylate salt. lumenlearning.com Therefore, the reaction typically requires heating or the use of a coupling agent to facilitate the dehydration. khanacademy.orgrsc.orgaklectures.com

One common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. libretexts.org Alternatively, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote the direct condensation of the carboxylic acid and amine. khanacademy.orgaklectures.com The mechanism with DCC involves the carboxylic acid adding to the DCC molecule to form a highly reactive intermediate, which is then attacked by the amine. khanacademy.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Ammonia or Amine (RNH₂ or R₂NH) | Heat or Coupling Agent (e.g., DCC) | 3-Methoxycyclobutane-N-substituted-amide |

Carboxylic acids can be converted into the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uksavemyexams.comdoubtnut.com Thionyl chloride is a particularly useful reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the acid chloride. chemguide.co.ukyoutube.com

The reaction with thionyl chloride proceeds through a mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite group, which is a much better leaving group. libretexts.orglibretexts.orglibretexts.org The mechanism involves the following steps: libretexts.orglibretexts.org

The carboxylic acid attacks the sulfur atom of thionyl chloride. youtube.comlibretexts.org

A chloride ion is eliminated.

The resulting intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon.

This is followed by the elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. libretexts.org

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl chloride (SOCl₂) | 3-Methoxycyclobutanecarbonyl chloride | SO₂, HCl |

| This compound | Phosphorus pentachloride (PCl₅) | 3-Methoxycyclobutanecarbonyl chloride | POCl₃, HCl |

| This compound | Phosphorus trichloride (PCl₃) | 3-Methoxycyclobutanecarbonyl chloride | H₃PO₃ |

Reactions Specific to the Cyclobutane (B1203170) Ring System

Cyclobutane rings possess significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. libretexts.orgwikipedia.orgfiveable.me The internal C-C-C bond angles in a planar cyclobutane would be 90°, leading to substantial angle strain. libretexts.orgwikipedia.org To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. fiveable.me This puckering slightly reduces the angle strain and also minimizes torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. libretexts.org

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This inherent strain makes the C-C bonds in the cyclobutane ring weaker and more susceptible to cleavage under certain reaction conditions compared to larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.orgwikipedia.org The relief of this ring strain can be a thermodynamic driving force for ring-opening reactions. nih.gov For instance, certain reactions involving metal catalysts can lead to the activation and cleavage of the C-C σ-bonds within the cyclobutane ring. nih.gov While the carboxylic acid group itself does not directly participate in typical ring-opening reactions under standard conditions, the presence of the strained ring is a latent source of reactivity that could be exploited under specific synthetic protocols. nih.govacs.org

Ring-Opening Reactions and Mechanisms

The cyclobutane ring in this compound is susceptible to ring-opening reactions, particularly under conditions that promote the formation of a carbocation or involve transition metal catalysis. The strain of the four-membered ring is a key driving force for these reactions.

Acid-catalyzed ring-opening can proceed through protonation of the methoxy (B1213986) group's oxygen atom, followed by cleavage of the C-O bond to form a secondary carbocation. This carbocation can then be attacked by a nucleophile. Alternatively, under acidic conditions, the epoxide ring, if formed from the corresponding alkene, can be opened. libretexts.orgkhanacademy.org In an acidic environment, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orgyoutube.com A weak nucleophile will then attack the more substituted carbon, leading to a trans-diol after deprotonation. libretexts.orgkhanacademy.orgyoutube.com

The mechanism of acid-catalyzed ring-opening can be either SN1-like or SN2-like. beilstein-journals.org In an SN1-type mechanism, a carbocation intermediate is formed, which can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. beilstein-journals.org In an SN2-like mechanism, the nucleophile attacks the carbon atom as the leaving group departs, resulting in an inversion of stereochemistry at the reaction center. beilstein-journals.org The specific mechanism depends on the reaction conditions and the stability of the potential carbocation intermediate.

Functional Group Transformations on the Cyclobutane Moiety

Functional group transformations on the cyclobutane moiety of this compound can be achieved while preserving the four-membered ring. The carboxylic acid can be converted to other functional groups, such as esters, amides, or alcohols, through standard synthetic methods. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The methoxy group can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding alcohol, 3-hydroxycyclobutanecarboxylic acid. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion.

Furthermore, the cyclobutane ring itself can be functionalized. For example, free-radical halogenation can introduce a halogen atom onto the ring, typically at the 3-position. acs.orgacs.org

Mechanistic Insights into Oxidation and Reduction of this compound

The oxidation and reduction of this compound target the carboxylic acid and the cyclobutane ring, respectively.

The carboxylic acid group is generally resistant to further oxidation under standard conditions. youtube.com However, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com

The cyclobutane ring can be oxidized under specific conditions. For example, oxidation of a secondary alcohol on the cyclobutane ring, if present, can yield a ketone. libretexts.orgyoutube.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.com

Peracid-Mediated Oxidations (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidizing agent commonly used for the epoxidation of alkenes and in Baeyer-Villiger oxidations. organic-chemistry.orgmasterorganicchemistry.com While this compound itself does not have a double bond for epoxidation, related cyclobutene (B1205218) derivatives can undergo oxidative ring contraction with m-CPBA to form cyclopropyl (B3062369) ketones. organic-chemistry.org

The mechanism of m-CPBA oxidation often involves a concerted "butterfly" mechanism where the peracid delivers an oxygen atom to the substrate. masterorganicchemistry.com In the context of C-H bond oxidation, m-CPBA can be activated by transition metal catalysts to generate highly reactive oxidizing species. rsc.orgmdpi.com These reactions can proceed through various pathways, including non-selective free-radical routes and more selective concerted or metal-mediated mechanisms. rsc.org

Free Radical Reactions Involving Cyclobutanecarboxylic Acids

Free radical reactions involving cyclobutanecarboxylic acids can lead to functionalization of the cyclobutane ring. acs.orgacs.org One notable example is the free-radical chlorination of cyclobutanecarboxylic acid using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide. acs.org This reaction predominantly results in the formation of 3-chlorocyclobutanecarboxylic acid, with a preference for the trans isomer. acs.org

The mechanism of free-radical chlorination involves three main steps: initiation, propagation, and termination. masterorganicchemistry.com In the initiation step, the initiator decomposes to form radicals. These radicals then abstract a chlorine atom from sulfuryl chloride in the propagation step. The resulting sulfonyl chloride radical then abstracts a hydrogen atom from the cyclobutane ring, preferentially from the 3-position, to generate a cyclobutyl radical. This radical then reacts with another molecule of sulfuryl chloride to form the chlorinated product and regenerate the sulfonyl chloride radical, continuing the chain reaction. acs.org

Carboxylic acids can also be indirectly converted into carboxyl radicals, which can then decarboxylate to form carbon-centered radicals. libretexts.org This can be achieved through methods like electrolysis of the carboxylate anion or photolysis of certain carboxylic acid derivatives. libretexts.org

Conclusion

Summary of Key Research Findings on 3-Methoxycyclobutanecarboxylic Acid

Direct research focused exclusively on this compound is limited in publicly accessible literature. However, significant insights can be drawn from the extensive research into its close analog, 3-oxocyclobutanecarboxylic acid, and other substituted cyclobutanes.

The synthesis of the cyclobutane (B1203170) core is a well-documented, multi-step process. For instance, methods to produce 3-oxocyclobutanecarboxylic acid often start from materials like 1,3-dibromo-2-propanone or 1,3-dichloroacetone, proceeding through cyclization with malonic esters, followed by hydrolysis and decarboxylation. One patented method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic workup to yield 3-oxocyclobutanecarboxylic acid. patsnap.comorgsyn.org Another approach utilizes the ozonolysis of 3-benzylidenecyclobutylcarboxylic acid. google.com These synthetic routes provide a foundational methodology that could likely be adapted for the synthesis of this compound, presumably through the reduction of the ketone in 3-oxocyclobutanecarboxylic acid followed by etherification.

The primary interest in cyclobutane derivatives lies in their application as building blocks in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring is a desirable feature for creating molecular scaffolds that can interact with biological targets with high specificity. While specific applications of this compound are not widely reported, the analogous oxetane-containing compounds have seen significant use in drug discovery. nih.govnih.gov Oxetanes, which are four-membered rings containing an oxygen atom, are recognized for their ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates. nih.govnih.gov Given the structural similarities, it is plausible that this compound could serve a similar role as a bioisostere for other chemical groups in the design of novel therapeutics.

Remaining Challenges and Opportunities in the Field

Despite the foundational knowledge from related compounds, significant challenges and corresponding opportunities remain in the study of this compound.

Challenges: